molecular formula C15H12ClN3O3S B11601893 Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B11601893
M. Wt: 349.8 g/mol
InChI Key: ZNIHIXSCVLASQI-UHFFFAOYSA-N
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Description

Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,4-d]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 4-chlorobenzaldehyde, the synthesis may proceed through a series of steps involving nitration, reduction, and cyclization to form the thieno[3,4-d]pyridazine core .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while nucleophilic substitution could introduce various functional groups at the amino or chloro positions .

Scientific Research Applications

Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate exerts its effects involves binding to specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-d]pyridazine derivatives, such as:

Uniqueness

What sets Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate apart is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl ester and the 4-chlorophenyl group can enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H12ClN3O3S

Molecular Weight

349.8 g/mol

IUPAC Name

ethyl 5-amino-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

InChI

InChI=1S/C15H12ClN3O3S/c1-2-22-15(21)12-10-7-23-13(17)11(10)14(20)19(18-12)9-5-3-8(16)4-6-9/h3-7H,2,17H2,1H3

InChI Key

ZNIHIXSCVLASQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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